molecular formula C20H20N4O4S B2954516 N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897613-91-1

N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2954516
M. Wt: 412.46
InChI Key: XCKGUTPDUXXUKG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Antimicrobial Activity

Compounds with thiazole and ureido moieties have shown a broad spectrum of antimicrobial activity. For instance, derivatives of 7-alpha-methoxycephalosporins have exhibited high efficacy against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, demonstrating potent activity against anaerobes confirmed by in vivo experiments in mice (Maier et al., 1986). Novel thiazole derivatives synthesized by incorporating a pyrazole moiety have shown significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).

Anticancer and Antiviral Activities

Thiazole derivatives have also demonstrated anticancer and antiviral properties. For example, 2-pyrazoline-substituted 4-thiazolidinones synthesized from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines have shown selective inhibition of leukemia cell lines growth and high activity against Tacaribe virus strain, suggesting their use as anticancer and antiviral agents (Havrylyuk et al., 2013).

Anti-inflammatory and Antioxidant Properties

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives have been evaluated for their anti-inflammatory and antioxidant activities, showing good efficacy in DPPH radical scavenging and superoxide anion scavenging assays. Certain compounds within this series have exhibited both antioxidant and anti-inflammatory activities, highlighting their therapeutic potential (Koppireddi et al., 2013).

Selective Receptor Antagonists

Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, with certain compounds displaying great increases in binding affinity and selectivity. These findings suggest their potential use in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-15-9-7-13(8-10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-5-3-4-6-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGUTPDUXXUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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